molecular formula C18H14O2 B12903740 3-(4-Methylbenzylidene)-5-phenylfuran-2(3h)-one CAS No. 51460-18-5

3-(4-Methylbenzylidene)-5-phenylfuran-2(3h)-one

Cat. No.: B12903740
CAS No.: 51460-18-5
M. Wt: 262.3 g/mol
InChI Key: INPHSKFPFRVDJE-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one is an organic compound known for its unique structure and potential applications in various fields. It is characterized by a furanone core substituted with a 4-methylbenzylidene and a phenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one typically involves the condensation of 4-methylbenzaldehyde with 5-phenylfuran-2(3H)-one. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming a saturated derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated furanones.

Scientific Research Applications

3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one exerts its effects is not fully understood but is believed to involve interactions with cellular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone: Similar structure with an additional methyl group on the phenyl ring.

    3-Benzylidene-5-phenylfuran-2(3H)-one: Lacks the methyl group on the benzylidene moiety.

    3-(4-Methoxybenzylidene)-5-phenylfuran-2(3H)-one: Contains a methoxy group instead of a methyl group.

Uniqueness

3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methyl group on the benzylidene moiety can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

51460-18-5

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(3Z)-3-[(4-methylphenyl)methylidene]-5-phenylfuran-2-one

InChI

InChI=1S/C18H14O2/c1-13-7-9-14(10-8-13)11-16-12-17(20-18(16)19)15-5-3-2-4-6-15/h2-12H,1H3/b16-11-

InChI Key

INPHSKFPFRVDJE-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.